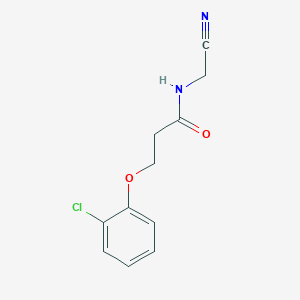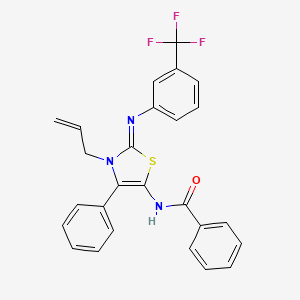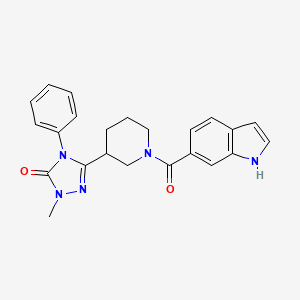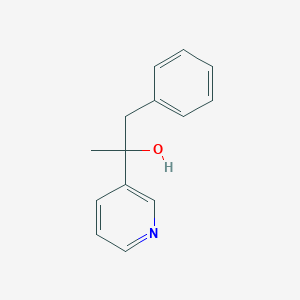
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of fibric acid, which is commonly used in the treatment of dyslipidemia. In
科学研究应用
Clofibric acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of environmental science. Clofibric acid is a common contaminant in wastewater and has been shown to have adverse effects on aquatic organisms. Researchers are studying the effectiveness of various treatment methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater.
Another potential application of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of biotechnology. Clofibric acid has been shown to induce the expression of peroxisome proliferator-activated receptors (PPARs) in certain cell types. PPARs are important regulators of lipid metabolism and have been implicated in the development of various diseases such as diabetes and obesity. Researchers are studying the potential therapeutic benefits of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid and other PPAR agonists in the treatment of these diseases.
作用机制
Clofibric acid is a PPAR agonist, which means that it binds to and activates PPARs. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism. Activation of PPARs by 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in fatty acid synthesis. This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. One of the most well-documented effects of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is its ability to decrease plasma triglyceride levels and increase HDL cholesterol levels. This effect is thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
In addition to its effects on lipid metabolism, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid has also been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
实验室实验的优点和局限性
Clofibric acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of PPAR activation on various biological processes.
One limitation of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is that it is a relatively non-specific PPAR agonist. This means that it can activate multiple PPAR isoforms, which can make it difficult to determine the specific effects of PPAR activation on a particular biological process.
未来方向
There are a number of future directions for research on 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid. One area of research is the development of more specific PPAR agonists that target individual PPAR isoforms. This could lead to the development of more effective therapies for diseases such as diabetes and obesity.
Another area of research is the development of more effective methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater. This could help to mitigate the environmental impact of this compound and protect aquatic organisms from its adverse effects.
Conclusion:
In conclusion, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is a well-studied compound with a known mechanism of action and a number of potential applications in various scientific fields. Its ability to activate PPARs makes it a useful tool for studying the effects of PPAR activation on various biological processes. However, its non-specificity as a PPAR agonist and its presence as a contaminant in wastewater are limitations that need to be addressed in future research.
合成方法
The synthesis of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid can be achieved through the reaction of 2-chlorophenol with cyanomethyl propane nitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then purified through recrystallization.
属性
IUPAC Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJKGSFDXWDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)
